

# Application Note: In Vitro Cell-Based Assay for ACTH (4-10) Activity

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## Compound of Interest

Compound Name: ACTH (4-10)

Cat. No.: B1664359

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## Introduction

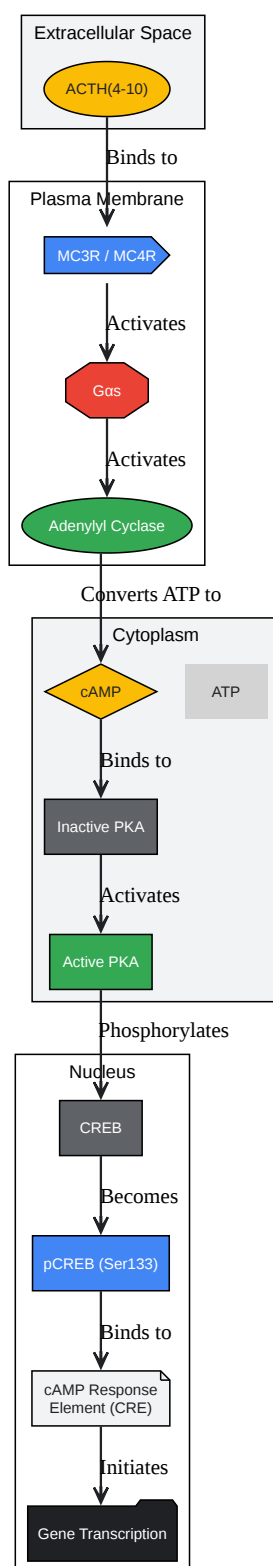
Adrenocorticotrophic hormone (ACTH) is a peptide hormone derived from pro-opiomelanocortin (POMC) that plays a crucial role in the stress response by stimulating the adrenal cortex.[1] The fragment **ACTH (4-10)** is a smaller, seven-amino-acid peptide that lacks the steroidogenic activity of the full-length hormone but retains other biological activities, primarily through its interaction with melanocortin receptors (MCRs).[2][3] Specifically, **ACTH (4-10)** is an agonist for melanocortin receptor 3 (MC3R) and melanocortin receptor 4 (MC4R).[2] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to G $\alpha$ s proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB).[6][7] Phosphorylated CREB (pCREB) then acts as a transcription factor, modulating the expression of various genes.

This application note provides detailed protocols for in vitro cell-based assays to quantify the activity of **ACTH (4-10)** by measuring two key downstream signaling events: cAMP production and CREB phosphorylation. These assays are essential tools for studying the pharmacology of **ACTH (4-10)** and for the screening and characterization of novel compounds targeting melanocortin receptors.

## Signaling Pathway

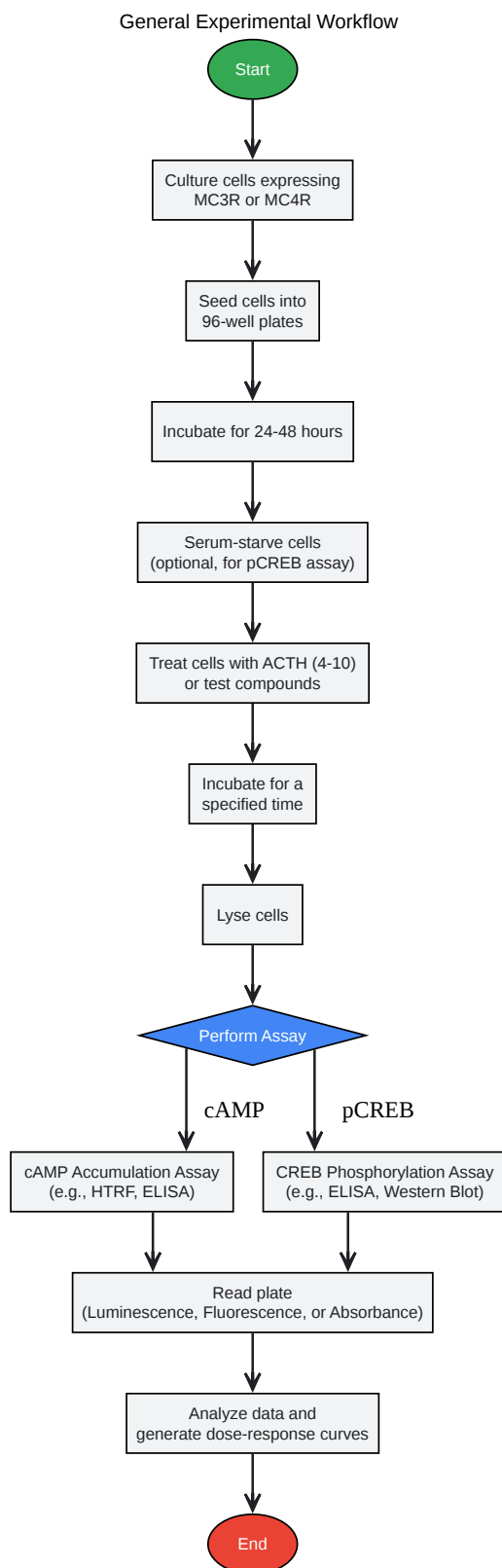
The activation of melanocortin receptors by **ACTH (4-10)** initiates a well-characterized signaling cascade. The peptide binds to the extracellular domain of the MC3R or MC4R, inducing a conformational change that activates the associated G $\alpha$ s protein. This leads to the production of the second messenger cAMP and subsequent downstream signaling events culminating in gene transcription.

## ACTH (4-10) Signaling Pathway

[Click to download full resolution via product page](#)Caption: Signaling pathway of **ACTH (4-10)** via melanocortin receptors.

## Experimental Protocols

Two primary assays for quantifying the in vitro activity of **ACTH (4-10)** are the cAMP accumulation assay and the CREB phosphorylation assay. The general workflow for these cell-based assays is outlined below.



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Caption: Generalized workflow for in vitro cell-based assays.

## Protocol 1: cAMP Accumulation Assay (HTRF-Based)

This protocol is adapted from commercially available HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kits.

### Materials:

- Cells stably or transiently expressing the human melanocortin receptor of interest (e.g., HEK293-hMC4R).
- Cell culture medium (e.g., DMEM) with 10% FBS and appropriate selection antibiotics.
- Phosphate-Buffered Saline (PBS).
- Assay buffer (typically provided in the kit).
- **ACTH (4-10)** and other test compounds.
- HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
- 384-well white, low-volume microplates.
- HTRF-compatible plate reader.

### Procedure:

- Cell Culture and Plating:
  - Culture cells in T75 flasks until they reach 80-90% confluency.
  - Harvest cells and resuspend in assay buffer to the desired concentration (e.g.,  $1 \times 10^6$  cells/mL).
  - Dispense 5  $\mu$ L of the cell suspension into each well of a 384-well plate.
- Compound Addition:
  - Prepare serial dilutions of **ACTH (4-10)** and test compounds in assay buffer at 4x the final desired concentration.

- Add 5  $\mu$ L of the compound dilutions to the respective wells.
- For the negative control, add 5  $\mu$ L of assay buffer.
- Incubation:
  - Incubate the plate at room temperature for 30 minutes.
- Detection:
  - Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting cAMP-d2 and anti-cAMP-cryptate in the lysis buffer provided.
  - Add 5  $\mu$ L of the cAMP-d2 solution to each well.
  - Add 5  $\mu$ L of the anti-cAMP-cryptate solution to each well.
- Final Incubation and Plate Reading:
  - Incubate the plate at room temperature for 60 minutes, protected from light.
  - Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
- Data Analysis:
  - Calculate the HTRF ratio (665 nm / 620 nm) \* 10,000.
  - Plot the HTRF ratio against the log of the compound concentration to generate a dose-response curve.
  - Determine the EC50 value using a non-linear regression analysis (four-parameter logistic fit).

## Protocol 2: CREB Phosphorylation Assay (ELISA-Based)

This protocol is based on commercially available phospho-CREB (Ser133) ELISA kits.

Materials:

- Cells stably or transiently expressing the human melanocortin receptor of interest.
- Cell culture medium with 10% FBS.
- Serum-free medium.
- PBS.
- Lysis buffer (provided in the kit or a suitable alternative like RIPA buffer with protease and phosphatase inhibitors).
- Phospho-CREB (Ser133) ELISA kit (containing a pre-coated plate, detection antibody, HRP-conjugated secondary antibody, substrate, and stop solution).
- 96-well clear microplates for cell culture.
- Microplate reader capable of measuring absorbance at 450 nm.

#### Procedure:

- Cell Culture and Plating:
  - Seed cells into a 96-well plate at a density of 50,000 - 100,000 cells per well and culture overnight.
- Serum Starvation:
  - The following day, replace the culture medium with serum-free medium and incubate for at least 4 hours to reduce basal CREB phosphorylation.
- Compound Treatment:
  - Prepare dilutions of **ACTH (4-10)** and test compounds in serum-free medium.
  - Aspirate the starvation medium and add the compound dilutions to the cells.
  - Incubate for 15-30 minutes at 37°C.
- Cell Lysis:



- Aspirate the treatment medium and wash the cells once with ice-cold PBS.
- Add 100  $\mu$ L of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with gentle agitation.
- ELISA:
  - Transfer the cell lysates to the phospho-CREB ELISA plate.
  - Follow the kit manufacturer's instructions for incubation with detection and secondary antibodies, washing steps, substrate addition, and stopping the reaction.
- Data Acquisition:
  - Read the absorbance of each well at 450 nm.
- Data Analysis:
  - Subtract the background absorbance from all readings.
  - Plot the absorbance against the log of the compound concentration to generate a dose-response curve.
  - Calculate the EC50 value using non-linear regression.

## Data Presentation

The potency of **ACTH (4-10)** and related melanocortin peptides can be summarized and compared using their half-maximal effective concentration (EC50) values obtained from dose-response curves.

Compound	Receptor	Assay Type	Cell Line	EC50 (nM)	Reference
ACTH (4-10)	Human MC3R	cAMP	Recombinant	23	[2]
ACTH (4-10)	Human MC4R	cAMP	Recombinant	330	[2]
ACTH (1-39)	Human MC2R	cAMP	Y1	1.22	[8]
ACTH (1-39)	Chicken MC3R	Luciferase Reporter	CHO	4.29	[9]
ACTH (1-39)	Chicken MC4R	Luciferase Reporter	CHO	5.34	[9]
$\alpha$ -MSH	Chicken MC3R	Luciferase Reporter	CHO	3.59	[9]
$\alpha$ -MSH	Chicken MC4R	Luciferase Reporter	CHO	4.01	[9]

## Conclusion

The in vitro cell-based assays described in this application note provide robust and quantitative methods for assessing the activity of **ACTH (4-10)** and other melanocortin receptor ligands. By measuring downstream signaling events such as cAMP accumulation and CREB phosphorylation, researchers can effectively determine the potency and efficacy of these compounds. These protocols are readily adaptable for high-throughput screening, making them valuable tools in drug discovery and for elucidating the complex biology of the melanocortin system.

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